1-(1-Ethynylcyclopropyl)-4-fluorobenzene
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Overview
Description
1-(1-Ethynylcyclopropyl)-4-fluorobenzene is an organic compound that features a cyclopropyl group attached to a benzene ring, with an ethynyl group and a fluorine atom as substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Ethynylcyclopropyl)-4-fluorobenzene typically involves the reaction of 1-cyclopropyl-1-ethynylbenzene with a fluorinating agent. One common method is the use of a palladium-catalyzed cross-coupling reaction, where the cyclopropyl-ethynylbenzene is reacted with a fluorinated aryl halide under specific conditions to introduce the fluorine atom into the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Ethynylcyclopropyl)-4-fluorobenzene undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form cyclopropyl-ethylbenzene derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products:
Oxidation: Formation of cyclopropyl-ethynylbenzaldehyde.
Reduction: Formation of cyclopropyl-ethylbenzene.
Substitution: Formation of 1-(1-ethynylcyclopropyl)-4-substituted benzenes.
Scientific Research Applications
1-(1-Ethynylcyclopropyl)-4-fluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-(1-Ethynylcyclopropyl)-4-fluorobenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the fluorine atom can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins and influence biological pathways .
Comparison with Similar Compounds
1-(1-Ethynylcyclopropyl)benzene: Lacks the fluorine atom, resulting in different reactivity and biological activity.
4-Fluorobenzylcyclopropane: Similar structure but with a different arrangement of the ethynyl and cyclopropyl groups.
1-Ethynyl-4-fluorobenzene: Lacks the cyclopropyl group, affecting its chemical properties and applications.
Uniqueness: 1-(1-Ethynylcyclopropyl)-4-fluorobenzene is unique due to the combination of the cyclopropyl, ethynyl, and fluorine substituents, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-(1-ethynylcyclopropyl)-4-fluorobenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F/c1-2-11(7-8-11)9-3-5-10(12)6-4-9/h1,3-6H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZRHNPIRNCRNHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1(CC1)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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